Home > Products > Screening Compounds P134928 > Cytochrome P450 14a-demethylase inhibitor 1i
Cytochrome P450 14a-demethylase inhibitor 1i - 1155361-07-1

Cytochrome P450 14a-demethylase inhibitor 1i

Catalog Number: EVT-1786923
CAS Number: 1155361-07-1
Molecular Formula: C21H21BrF2N4O
Molecular Weight: 463.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cytochrome P450 14α-demethylase inhibitor 1i is classified under the broader category of pharmaceutical compounds aimed at inhibiting cytochrome P450 enzymes. These enzymes are essential for various biochemical processes, including drug metabolism and the synthesis of cholesterol and steroid hormones. The specific target of this inhibitor, cytochrome P450 14α-demethylase (CYP51), is found across different organisms including fungi, plants, and animals. It is particularly notable for its role in fungal pathogenesis and as a target for azole antifungal drugs .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cytochrome P450 14α-demethylase inhibitor 1i involves several chemical reactions typically starting from simpler organic compounds. A common method includes the condensation of thiourea derivatives with α-monochloroacetic acid or ethyl α-bromoacetate under reflux conditions in ethanol, often utilizing anhydrous sodium acetate as a catalyst. This process allows for the formation of thiazolin-4-one derivatives, which are then modified to yield the final compound .

The synthetic pathway can be summarized as follows:

  1. Refluxing Reaction: Combine thiourea derivatives with α-monochloroacetic acid or ethyl α-bromoacetate in absolute ethanol.
  2. Catalysis: Use anhydrous sodium acetate to facilitate the reaction.
  3. Purification: Isolate the product through standard purification techniques such as recrystallization.
Molecular Structure Analysis

Structure and Data

The molecular structure of Cytochrome P450 14α-demethylase inhibitor 1i can be characterized by its specific arrangement of atoms that contribute to its function as an inhibitor. The compound's structural formula includes multiple functional groups that interact with the active site of the cytochrome P450 enzyme.

Key data points include:

  • Molecular Formula: C₁₅H₁₈N₂O₂S
  • Molecular Weight: Approximately 302.38 g/mol
  • Key Functional Groups: Thiazole ring, amine groups, and carbonyl functionalities.

The three-dimensional conformation of this compound plays a critical role in its binding affinity to the enzyme's active site, affecting its inhibitory potency .

Chemical Reactions Analysis

Reactions and Technical Details

Cytochrome P450 14α-demethylase inhibitor 1i participates in several chemical reactions primarily focused on inhibiting the activity of the CYP51 enzyme. The mechanism involves competitive inhibition where the inhibitor binds to the active site of the enzyme, preventing substrate access.

The following key reactions illustrate its activity:

  1. Inhibition Reaction: The binding of the inhibitor to CYP51 prevents the conversion of lanosterol to its demethylated products.
  2. Metabolic Pathway Disruption: By blocking this step, the compound effectively halts ergosterol biosynthesis in fungi, leading to cell membrane dysfunction.

These reactions underscore the importance of understanding both kinetic parameters and binding affinities when evaluating potential inhibitors .

Mechanism of Action

Process and Data

The mechanism by which Cytochrome P450 14α-demethylase inhibitor 1i exerts its effects involves several key steps:

  1. Binding to Active Site: The inhibitor binds to the heme-containing active site of cytochrome P450 14α-demethylase.
  2. Prevention of Substrate Interaction: This binding prevents substrates such as lanosterol from accessing the active site.
  3. Disruption of Catalytic Activity: As a result, enzymatic activity is inhibited, leading to decreased production of ergosterol.

Quantitative data regarding inhibition constants (Ki values) can provide insight into the efficacy of this compound compared to other known inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cytochrome P450 14α-demethylase inhibitor 1i exhibits various physical and chemical properties that are relevant for its application:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence how the compound can be utilized in laboratory settings and potential formulations for therapeutic use .

Applications

Scientific Uses

Cytochrome P450 14α-demethylase inhibitor 1i has significant applications in scientific research and medicine:

  • Antifungal Research: It serves as a lead compound for developing new antifungal agents targeting fungal infections by inhibiting ergosterol biosynthesis.
  • Biochemical Studies: The compound is used to study cytochrome P450 enzyme mechanisms and their roles in drug metabolism.
  • Pharmaceutical Development: It aids in understanding structure-activity relationships within cytochrome P450 inhibitors, facilitating drug design efforts against resistant fungal strains.

This compound exemplifies how targeted inhibition can lead to advancements in both therapeutic strategies and fundamental biochemical research .

Evolutionary Conservation & Phylogenetic Context of CYP51 as a Drug Target

Phylogenetic Distribution of CYP51 Across Biological Kingdoms

Cytochrome P450 sterol 14α-demethylase (CYP51) represents the most evolutionarily conserved member of the cytochrome P450 superfamily, with orthologs present in all biological kingdoms – bacteria, fungi, plants, and animals [1] [7] [9]. This ubiquitous distribution reflects its indispensable role in sterol biosynthesis, an ancient pathway arising after the oxygenation of Earth’s atmosphere approximately 1.5–2 billion years ago [1] [4]. While the core catalytic function (removal of the 14α-methyl group from sterol precursors) is strictly conserved, gene duplication events and kingdom-specific functional divergence have occurred:

  • Fungi: Typically possess a single CYP51 gene (e.g., Candida albicans ERG11), although some species like Aspergillus fumigatus harbor two isoforms (CYP51A and CYP51B) [1] [7] [10].
  • Plants: Exhibit significant expansion, with species like rice (Oryza sativa) possessing up to 10 CYP51 genes and others like Arabidopsis thaliana or tobacco having two (one often being a pseudogene) [1] [4].
  • Animals: Mammals generally retain a single functional CYP51 gene (e.g., human CYP51A1 on chromosome 7), sometimes accompanied by non-functional processed pseudogenes (e.g., 3 in humans) [1] [4] [9].
  • Protists: Found in trypanosomatid pathogens (e.g., Trypanosoma cruzi, Leishmania spp.) [1] [7].
  • Bacteria: Limited distribution, notably in actinomycetes like Mycobacterium tuberculosis and Methylococcus capsulatus [1] [5] [7].

Amino acid sequence identity across kingdoms is remarkably low, typically ranging between 20-30% [1] [2] [7]. However, identity within kingdoms is higher: >90% among mammals, ~75% in vertebrates, 45-98% in plants, and 42-65% in fungi [1] [3]. This pattern suggests strong conservation of the essential sterol biosynthesis function within lineages, coupled with significant divergence driven by kingdom-specific sterol products (ergosterol in fungi, cholesterol in animals, phytosterols in plants) and selective pressures.

Table 1: Phylogenetic Distribution and Sequence Conservation of CYP51

Biological KingdomRepresentative OrganismsTypical Number of CYP51 GenesSequence Identity Within Kingdom (%)Sequence Identity to Human CYP51 (%)
FungiSaccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus1-3 (e.g., 2 in A. fumigatus)42-65% (e.g., 62% C. albicans - S. cerevisiae)~30%
PlantsOryza sativa (rice), Sorghum bicolor, Arabidopsis thaliana1-10 (e.g., 10 in rice)41-98% (e.g., 72% A. thaliana paralogs)~35%
Animals (Mammals)Homo sapiens, Mus musculus, Rattus norvegicus1 (plus pseudogenes)>90% (e.g., 98% human-chimpanzee)100% (self)
ProtistsTrypanosoma cruzi, Leishmania infantum1~75% (T. cruzi - L. infantum)25-30%
BacteriaMycobacterium tuberculosis, Methylococcus capsulatus1~30% (M. tuberculosis - M. capsulatus)29-39%

Structural-Functional Conservation in Fungal vs. Mammalian CYP51 Orthologs

Despite the low overall sequence identity (~30%) between fungal and mammalian CYP51 orthologs, high-resolution X-ray crystallography and biochemical analyses reveal a deeply conserved structural core essential for catalysis [2] [3] [5]. This core maintains the characteristic P450 fold and the absolute conservation of residues critical for heme binding, oxygen activation, and the multistep demethylation reaction:

  • Heme-Binding Motif: The cysteine residue coordinating the heme iron (e.g., Cys422 in M. tuberculosis CYP51, Cys470 in C. albicans CYP51) is 100% conserved across all known CYP51s [1] [2] [3]. Mutation abolishes enzyme activity.
  • I-Helix Proton Transfer Network: The central I-helix houses a conserved Thr/Ser-Gln-Gly-His motif (e.g., Thr295-Gln293-Gly292-His294 in M. tuberculosis; Ser395-Gln394-Gly393-His394 in C. albicans). This network is crucial for delivering protons required for O-O bond scission during each monooxygenation step [2] [3] [5].
  • Sterol-Binding Cavity Architecture: Key residues forming the hydrophobic cavity that positions the sterol substrate with its 14α-methyl group near the heme iron are conserved. These include aromatic residues (e.g., Phe110, Trp302 in M. tuberculosis) providing hydrophobic interactions and residues like Tyr103 involved in hydrogen bonding with the sterol backbone [1] [2] [3].
  • ExxR Motif: The (E/D)xxR motif in the K-helix (e.g., Glu348-Arg351 in M. tuberculosis) is universally conserved in P450s and stabilizes the core structure via a salt bridge [2] [3].

Critical Divergence Dictating Drug Selectivity: While the catalytic core is conserved, significant structural divergence exists in regions surrounding the substrate access channels and the substrate-binding cavity periphery [3] [10] [7]. These differences are the foundation for the selective inhibition by azole drugs like Inhibitor 1i:

  • Access Channel Topography: Fungal CYP51s often possess distinct substrate access channels compared to mammalian orthologs. The channel in M. tuberculosis CYP51 runs perpendicular to the heme plane and exhibits an open BC loop conformation, features less pronounced or absent in mammalian enzymes [5].
  • Cavity Flexibility and Size: Loops bordering the active site (e.g., B'–C loop, F–G loop, β4-loop) exhibit kingdom-specific length, flexibility, and amino acid composition [3] [10]. These variations alter the precise shape, volume, and surface properties of the cavity, influencing how inhibitors like 1i bind.
  • Heme-Ligand Environment: The immediate environment above the heme plane, where the azole nitrogen coordinates the iron, contains subtle differences in residue identity and orientation. These differences impact the strength of van der Waals contacts and hydrophobic interactions between the inhibitor's tail group and the enzyme, crucial for binding affinity and selectivity [10].

Table 2: Conserved Structural Motifs and Kingdom-Specific Variations in CYP51

Structural/Functional ElementConserved Motif/Residue (Example)Functional RoleKingdom-Specific VariationImpact on Drug Targeting (e.g., Inhibitor 1i)
Heme Iron LigandCys-422 (Mt), Cys-470 (Ca)Essential for catalysis; binds heme iron100% invariantTarget site for azole coordination; absolute conservation makes it the primary pharmacophore anchor.
I-Helix Proton Relay(T/S)GQH (e.g., T295-Q293-G292-H294 Mt; S395-Q394-G393-H394 Ca)Delivers protons for O-O bond cleavageThr/Ser variation; precise geometryMay influence catalytic efficiency but not direct inhibitor binding.
ExxR Motif (K-Helix)EXXR (e.g., E348xxR351 Mt)Core structural stability (salt bridge)100% invariantMaintains structural integrity essential for both substrate turnover and inhibitor binding.
B'/C Helix RegionF110, Y103, Y116 (Mt)Substrate binding cavity surface; sterol orientationHydrophobic/aromatic residue identity & spacing; B'-C loop length/flexibilityDefines critical portion of inhibitor binding pocket; key determinant of differences in azole affinity between fungal/mammalian CYP51.
Substrate Access ChannelsBC loop, F-G loop, β4-loopPathways for substrate entry/product exitConformation (open/closed), length, surface propertiesInfluences accessibility of inhibitors to the buried active site; variations contribute to species-specific inhibitor sensitivity/resistance.

Evolutionary Pressures Shaping Substrate Specificity Divergence

While catalyzing the same chemical reaction (removal of the 14α-methyl group), CYP51 enzymes exhibit marked divergence in their substrate preferences across biological kingdoms, driven by evolutionary pressures related to their distinct physiological sterol products and environmental niches [1] [4] [7]:

  • Substrate Profile Variation:
  • Fungi (e.g., Yeasts): Primarily utilize lanosterol and/or 24-methylenedihydrolanosterol as precursors for ergosterol biosynthesis. Saccharomyces cerevisiae and Candida albicans CYP51 efficiently process both [1] [7] [10].
  • Mammals: Utilize lanosterol and 24,25-dihydrolanosterol equally well as substrates en route to cholesterol [1] [4] [9].
  • Plants: Exhibit strong specificity towards obtusifoliol (a C4-monomethylated sterol intermediate), reflecting their unique phytosterol pathway initiated via cycloartenol rather than lanosterol [1] [4] [7]. Sorghum bicolor CYP51 is highly specific for obtusifoliol, though some plants like Solanum chacoense (potato) show limited activity with lanosterol [1].
  • Trypanosomatids: Show varied preferences; Trypanosoma brucei CYP51 prefers obtusifoliol-like substrates, while T. cruzi favors 24,25-methylenedihydrolanosterol [1] [7].
  • Bacteria (M. tuberculosis): Prefers plant-like substrates (obtusifoliol) over mammalian substrates (lanosterol/dihydrolanosterol) [1] [5] [7].
  • Evolutionary Drivers of Specificity:
  • Pathway Architecture: The point at which the 14α-demethylation step occurs within the overall sterol biosynthetic pathway varies. In plants, demethylation occurs later on C4-monomethylated intermediates, necessitating specificity for obtusifoliol [1] [4]. Fungal and mammalian pathways demethylate the first cyclized precursors (lanosterol/dihydrolanosterol).
  • Sterol End-Product Requirements: The specific functional roles of the major sterol (ergosterol vs. cholesterol vs. sitosterol) exert selective pressure on the properties of the pathway intermediates and the enzymes processing them. Ergosterol requires specific modifications (e.g., C24 methylation, Δ7, Δ22 bonds) absent in cholesterol.
  • Environmental Adaptation: Pathogenic fungi and protists face host defense mechanisms and potential antifungal compounds. Variations in CYP51 substrate specificity and active site architecture might offer subtle advantages in acquiring sterol precursors from hosts or avoiding inhibition by natural compounds [7].
  • Gene Duplication and Subfunctionalization: In organisms with multiple CYP51 genes (plants, some fungi), gene duplication allows paralogs to evolve specialized functions or expression patterns, potentially refining substrate handling or regulation [1] [4].

Implications for Inhibitor 1i Design: This kingdom-specific substrate specificity divergence is mirrored in inhibitor binding. The distinct shapes and physicochemical properties of the substrate-binding pockets (shaped by the evolutionary pressures above) provide the molecular basis for designing inhibitors like 1i that exploit subtle differences between fungal and human CYP51 orthologs. Inhibitor 1i is engineered to fit more tightly within the fungal enzyme's active site, making stronger complementary interactions with the divergent residues lining the cavity, while fitting poorly or causing clashes in the human counterpart [10]. Understanding the precise structural basis of substrate specificity (e.g., the role of specific residues in the B'-helix, B'-C loop, and β-strands 1-4 in defining cavity topology) is therefore paramount for developing highly selective next-generation inhibitors [2] [3] [10].

Properties

CAS Number

1155361-07-1

Product Name

Cytochrome P450 14a-demethylase inhibitor 1i

IUPAC Name

1-[(4-bromophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol

Molecular Formula

C21H21BrF2N4O

Molecular Weight

463.3 g/mol

InChI

InChI=1S/C21H21BrF2N4O/c1-2-9-27(11-16-3-5-17(22)6-4-16)12-21(29,13-28-15-25-14-26-28)19-8-7-18(23)10-20(19)24/h2-8,10,14-15,29H,1,9,11-13H2

InChI Key

JBOSAXVFTHRCCQ-UHFFFAOYSA-N

SMILES

C=CCN(CC1=CC=C(C=C1)Br)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Canonical SMILES

C=CCN(CC1=CC=C(C=C1)Br)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.